Technical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride
Executive Summary
In modern drug discovery, functionalized diaryl ethers serve as privileged scaffolds for targeting kinase enzymes, phosphodiesterases, and various oncogenic pathways. (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a highly versatile building block combining a rigid diaryl ether core, an electron-withdrawing nitro group, and a reactive primary amine.
This whitepaper provides an in-depth technical analysis of this compound, definitively establishing its molecular weight at 280.71 g/mol . Furthermore, it details the causality behind its structural formulation, the analytical methodologies required for its validation, and the synthetic pathways used to generate it.
Physicochemical Profiling & Molecular Weight Derivation
To understand the physicochemical behavior of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride, we must deconstruct its molecular formula: C₁₃H₁₂N₂O₃ • HCl .
The Causality of the Salt Form: The free base form of this molecule, (4-(4-Nitrophenoxy)phenyl)methanamine, contains a primary benzylamine moiety. In its unprotonated state, this amine is highly lipophilic, susceptible to atmospheric oxidation, and prone to nucleophilic degradation. By converting the free base into a hydrochloride salt, researchers achieve a self-validating stabilization system: the protonation of the amine drastically enhances aqueous solubility (critical for in vitro physiological assays) and locks the molecule into a stable crystalline lattice, extending its shelf life.
Quantitative Mass Data Summary
The exact mass and molar mass contributions of the compound are summarized below to facilitate high-resolution mass spectrometry (HRMS) targeting.
| Component | Molecular Formula | Monoisotopic Exact Mass (Da) | Molar Mass ( g/mol ) | Mass Fraction (%) |
| Free Base | C₁₃H₁₂N₂O₃ | 244.0848 | 244.25 | 87.01% |
| Hydrochloride | HCl | 35.9767 | 36.46 | 12.99% |
| Total Salt | C₁₃H₁₃ClN₂O₃ | 280.0615 | 280.71 | 100.00% |
Analytical Validation: LC-HRMS Protocol
To experimentally verify the molecular weight of 280.71 g/mol , Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard[1]. The following self-validating protocol ensures that the detected mass is an accurate representation of the intact molecule rather than an artifact of ionization.
Step-by-Step LC-HRMS Methodology
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Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v). Dilute the stock to a final concentration of 1 µg/mL using the mobile phase.
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Causality: High dilution prevents detector saturation and minimizes ion suppression, ensuring a linear response curve and accurate isotopic pattern resolution.
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Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
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Causality: The acidic mobile phase maintains the primary amine in its protonated state throughout the column, preventing peak tailing and maximizing electrospray ionization (ESI) efficiency[2].
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Ionization & Detection: Operate the Time-of-Flight (TOF) mass spectrometer in positive ESI mode.
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Self-Validation: Run a solvent blank prior to the sample to confirm the absence of column carryover. The target [M+H]⁺ ion must be detected at exactly m/z 245.0921 . The absence of the chloride ion in positive mode is expected; its presence can be orthogonally validated by switching to negative ESI mode to detect the[Cl]⁻ ion at m/z 34.9689.
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Figure 1: LC-HRMS analytical workflow for exact mass determination of the free base.
Synthetic Methodology & Causality
The synthesis of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride relies on the robust construction of the diaryl ether linkage. This is typically achieved via [3].
Step-by-Step Synthetic Protocol
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Diaryl Ether Formation (SNAr): Charge a dry reaction flask with 4-fluoronitrobenzene (1.0 equiv), 4-hydroxybenzonitrile (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv) in N,N-Dimethylformamide (DMF). Heat to 90°C for 8 hours.
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Causality: The strongly electron-withdrawing nitro group activates the para-fluorine on the benzene ring, significantly lowering the activation energy required for nucleophilic attack by the phenoxide ion[4]. K₂CO₃ acts as a mild base to deprotonate the phenol without causing side reactions.
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Chemoselective Nitrile Reduction: Isolate the intermediate 4-(4-nitrophenoxy)benzonitrile and dissolve it in anhydrous THF. Slowly add Borane-Tetrahydrofuran (BH₃-THF) complex at 0°C, then reflux.
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Causality: BH₃-THF chemoselectively reduces the nitrile to a primary amine while leaving the nitro group intact. Standard catalytic hydrogenation (Pd/C, H₂) would erroneously reduce the nitro group to an aniline, destroying the target molecule's structural integrity.
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Hydrochloride Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of 4M HCl in 1,4-dioxane dropwise until precipitation ceases. Filter and dry under vacuum.
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Self-Validation: The immediate formation of a white precipitate provides visual confirmation of salt formation. Washing the precipitate with cold ether removes any unreacted lipophilic impurities, ensuring a highly pure final product.
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Figure 2: Three-step synthetic sequence yielding the target hydrochloride salt.
Pharmacological Significance of the Diaryl Ether Scaffold
The exact molecular weight and structural topology of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride make it an ideal precursor in medicinal chemistry. The diaryl ether motif is a well-documented pharmacophore known to induce conformational flexibility while maintaining high binding affinity in deep hydrophobic pockets of target proteins.
Recent structure-activity relationship (SAR) studies have demonstrated that by acting as kinase inhibitors and inducing apoptosis in cancer cell lines (e.g., HepG2 and A549)[5]. Furthermore, rigidified diaryl ethers have been identified as highly selective [6]. The presence of orthogonal functional handles on this specific molecule—the reducible nitro group and the reactive methanamine—allows medicinal chemists to rapidly synthesize diverse libraries of these bioactive compounds.
References
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Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed / Springer, 2015. URL:[Link]
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Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. NCBI PMC, 2007. URL:[Link]
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Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening. Frontiers in Chemistry, 2021. URL:[Link]
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Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters (ACS), 2024. URL:[Link]
Sources
- 1. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Frontiers | Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening [frontiersin.org]
